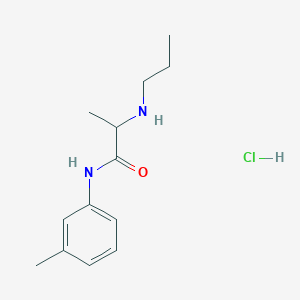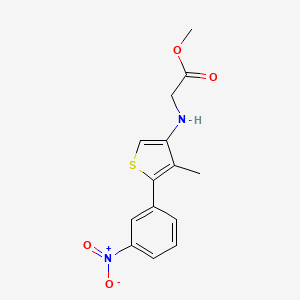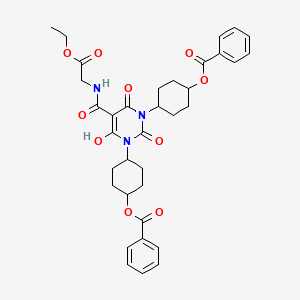
2-Ethyl N1,N3-Bis(descyclohexyl) N1,N3-Bis(trans-Cyclohexyl) Daprodustat 4-Dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl N1,N3-Bis(descyclohexyl) N1,N3-Bis(trans-Cyclohexyl) Daprodustat 4-Dibenzoate is a complex organic compound with the molecular formula C35H39N3O10 and a molecular weight of 661.698 . It is an intermediate used in the synthesis of various metabolites, including N1,N3-Bis(descyclohexyl) N1,N3-Bis(trans-4-Hydroxy-Cyclohexyl) Daprodustat . This compound is primarily utilized in cancer research and as a cytokine and growth factor signaling modulator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl N1,N3-Bis(descyclohexyl) N1,N3-Bis(trans-Cyclohexyl) Daprodustat 4-Dibenzoate involves multiple steps. The starting materials include 2-ethoxy-2-oxoethyl carbamoyl and 6-hydroxy-2,4-dioxopyrimidine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in bulk by chemical companies such as BOC Sciences. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is available in various quantities, ranging from small research-scale amounts to larger industrial-scale batches.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl N1,N3-Bis(descyclohexyl) N1,N3-Bis(trans-Cyclohexyl) Daprodustat 4-Dibenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of the original compound, such as N1,N3-Bis(descyclohexyl) N1,N3-Bis(trans-4-Hydroxy-Cyclohexyl) Daprodustat .
Scientific Research Applications
2-Ethyl N1,N3-Bis(descyclohexyl) N1,N3-Bis(trans-Cyclohexyl) Daprodustat 4-Dibenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to cytokine and growth factor signaling.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Industry: Utilized in the production of various chemical products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl N1,N3-Bis(descyclohexyl) N1,N3-Bis(trans-Cyclohexyl) Daprodustat 4-Dibenzoate involves its role as a hypoxia-inducible factor (HIF)-prolyl hydroxylase inhibitor. This inhibition leads to the stabilization of HIF, which in turn activates the transcription of genes involved in erythropoiesis and angiogenesis. The molecular targets include HIF-1α and HIF-2α, which are key regulators of cellular response to hypoxia.
Comparison with Similar Compounds
Similar Compounds
Daprodustat: A direct precursor and related compound with similar HIF-prolyl hydroxylase inhibitory activity.
Roxadustat: Another HIF-prolyl hydroxylase inhibitor used in the treatment of anemia.
Vadadustat: Similar in function and used for the same therapeutic purposes.
Uniqueness
2-Ethyl N1,N3-Bis(descyclohexyl) N1,N3-Bis(trans-Cyclohexyl) Daprodustat 4-Dibenzoate is unique due to its specific structural modifications, which enhance its stability and efficacy as an intermediate in the synthesis of other biologically active compounds .
Properties
Molecular Formula |
C35H39N3O10 |
|---|---|
Molecular Weight |
661.7 g/mol |
IUPAC Name |
[4-[3-(4-benzoyloxycyclohexyl)-5-[(2-ethoxy-2-oxoethyl)carbamoyl]-6-hydroxy-2,4-dioxopyrimidin-1-yl]cyclohexyl] benzoate |
InChI |
InChI=1S/C35H39N3O10/c1-2-46-28(39)21-36-30(40)29-31(41)37(24-13-17-26(18-14-24)47-33(43)22-9-5-3-6-10-22)35(45)38(32(29)42)25-15-19-27(20-16-25)48-34(44)23-11-7-4-8-12-23/h3-12,24-27,41H,2,13-21H2,1H3,(H,36,40) |
InChI Key |
PGXVFOXSIGXPAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(N(C(=O)N(C1=O)C2CCC(CC2)OC(=O)C3=CC=CC=C3)C4CCC(CC4)OC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


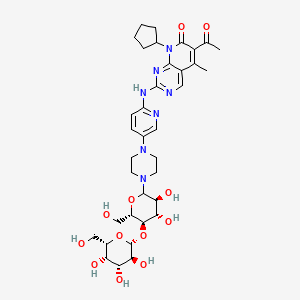
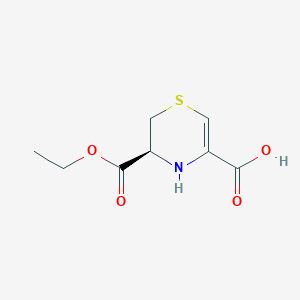



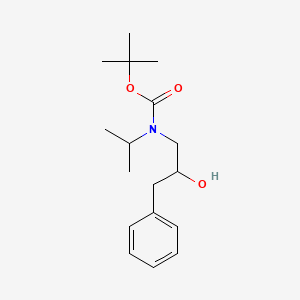
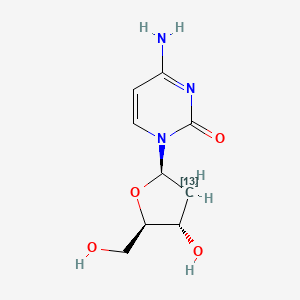
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)

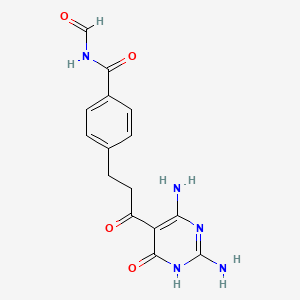
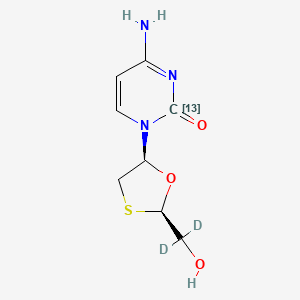
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
